molecular formula C21H24N2O3 B4403809 [4-(2-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone

[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone

Cat. No.: B4403809
M. Wt: 352.4 g/mol
InChI Key: DTZUNAXMGIXQGH-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a prop-2-enoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 2-methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.

    Introduction of Prop-2-enoxyphenyl Group: The final step involves the reaction of the intermediate compound with 4-prop-2-enoxyphenyl halide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone: shares similarities with other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-16-26-18-10-8-17(9-11-18)21(24)23-14-12-22(13-15-23)19-6-4-5-7-20(19)25-2/h3-11H,1,12-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZUNAXMGIXQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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